2,6-Diethyl-2,3,6-trimethylpiperidine

Description

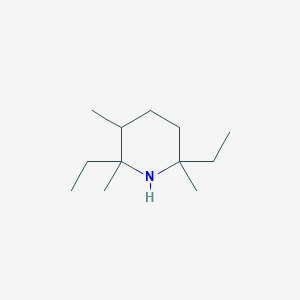

2,6-Diethyl-2,3,6-trimethylpiperidine is a highly substituted piperidine derivative characterized by ethyl groups at the 2- and 6-positions and methyl groups at the 2-, 3-, and 6-positions of the six-membered heterocyclic ring. The compound’s steric and electronic properties are influenced by the combined effects of ethyl and methyl substituents, which may modulate its reactivity, solubility, and biological activity compared to simpler piperidines.

Propriétés

Numéro CAS |

61746-12-1 |

|---|---|

Formule moléculaire |

C12H25N |

Poids moléculaire |

183.33 g/mol |

Nom IUPAC |

2,6-diethyl-2,3,6-trimethylpiperidine |

InChI |

InChI=1S/C12H25N/c1-6-11(4)9-8-10(3)12(5,7-2)13-11/h10,13H,6-9H2,1-5H3 |

Clé InChI |

PUVUYZAAQWYJNL-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CCC(C(N1)(C)CC)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of 2,6-Diethyl-2,3,6-trimethylpiperidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings :

Steric Effects :

- The 2,6-diethyl and 2,3,6-trimethyl groups in the target compound likely impose significant steric hindrance, reducing its nucleophilicity compared to 2,6-dimethylpiperidine. This could limit its utility in catalysis but enhance stability in hydrophobic environments .

- In contrast, 2,6-dimethylpiperidine is widely employed in polymer chemistry due to its accessible nitrogen center, which facilitates coordination with metal catalysts .

Lipophilicity and Bioactivity: Ethyl substituents generally increase lipophilicity compared to methyl groups, as seen in dihydropyridine calcium channel blockers (e.g., ). Glutethimide’s phenyl and ethyl groups exemplify how bulky substituents enhance pharmacological activity by optimizing drug-receptor interactions .

Catalytic Performance :

- Piperidine derivatives with fewer substituents (e.g., 2,6-dimethylpiperidine) are preferred in polymerization processes due to lower steric demands .

- Highly substituted analogs like this compound may instead find niche roles in asymmetric catalysis or as stabilizing ligands.

Thermal and Physical Properties :

- Methyl groups typically lower boiling points compared to ethyl substituents. For example, 2,6-dimethylpiperidine boils at ~135°C, while ethyl-substituted analogs (e.g., 2,6-diethylpiperidine) likely have higher boiling points due to increased molecular weight and van der Waals interactions .

Notes

Data Limitations : Direct experimental data on this compound are scarce. Comparisons are inferred from structurally related compounds.

Pharmacological Potential: Piperidine derivatives with multiple alkyl groups (e.g., 3,5-dimethyl-2,6-diphenylpiperidine) show promise in medicinal chemistry, suggesting avenues for further research on the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.